Desloratadine
Beschreibung
Nomenclature and Identification
IUPAC Nomenclature
Desloratadine is systematically named 8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridine . This nomenclature reflects its tricyclic core structure, which includes a benzocycloheptapyridine moiety substituted with a chlorine atom at position 8 and a piperidinylidene group at position 11 .
Chemical Identifiers and Registry Numbers
Molecular Structure
Molecular Formula and Mass
Structural Configuration and Stereochemistry
This compound features a planar tricyclic framework comprising:
Bond Characteristics and Molecular Geometry
Structural Relationship to Loratadine
Comparative Structural Analysis
This compound is the active metabolite of loratadine, differing by the absence of a carbethoxy group (-COOCH₂CH₃) . Key structural comparisons include:
| Feature | Loratadine | This compound |
|---|---|---|
| Molecular Formula | C₂₂H₂₃ClN₂O₂ | C₁₉H₁₉ClN₂ |
| Functional Groups | Ethyl carboxylate at piperidine N | Free piperidine N |
| Molecular Weight | 382.88 g/mol | 310.82 g/mol |
Descarboethoxylation Mechanism
The biotransformation of loratadine to this compound involves enzymatic descarboethoxylation , primarily mediated by CYP3A4 and CYP2D6 . The process entails:
- Hydrolysis : Cleavage of the ethyl carboxylate group via cytochrome P450 enzymes .
- Formation of a Primary Amine : The resulting piperidine nitrogen becomes unsubstituted, enhancing H₁-receptor binding affinity .
This metabolic step increases this compound’s potency as a histamine H₁ antagonist compared to its parent compound .
Eigenschaften
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044196 | |
| Record name | Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desloratadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4), 3.95e-03 g/L | |
| Record name | SID50086379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Desloratadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
100643-71-8 | |
| Record name | Desloratadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desloratadine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desloratadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desloratadine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Desloratadine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVF865388R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desloratadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Traditional Alkaline Hydrolysis
Early methods utilized prolonged refluxing of loratadine with potassium hydroxide (KOH) or sodium hydroxide (NaOH) in aqueous ethanol. For example, U.S. Patent No. 5,595,997 describes refluxing loratadine with NaOH in absolute ethanol for 96 hours, yielding a pale-tan solid with moderate purity. Similarly, PCT Application WO 95/10514 reported a 77% yield after 64 hours of reflux in aqueous ethanol with KOH. These processes, while effective, suffered from extended reaction times, residual solvents, and impurities requiring secondary purification steps.
Optimized Neat Alcohol Process
WO 2004/029039 A1 and EP 1,542,986 A1 introduced a streamlined approach using neat methanol and NaOH at 60–100°C for 1–6 hours. This method eliminates aqueous solvents, reducing hydrolysis byproducts and simplifying isolation. The reaction mixture is quenched with water, precipitating this compound in >95% purity with no residual color. Key advantages include:
- Reduced reaction time : 6 hours vs. 4 days in earlier methods.
- Higher yield : 90–95% compared to 77–85% in traditional routes.
- Environmental benefits : Avoids methylene chloride extraction.
Alternative Synthetic Routes
Chloroethyl Chloroformate Intermediate Method
CN 113,004,245 B proposes a novel pathway starting from methyl loratadine (Compound 1). This two-step process involves:
- Chloroethyl chloroformate reaction : Methyl loratadine reacts with chloroethyl chloroformate in 1,2-dichloroethane at 60–100°C for 4–8 hours.
- Methanolysis : The intermediate undergoes reflux in methanol (40–60 mL/g) for 3–5 hours to remove the chloroethoxycarbonyl group.
Advantages :
- Milder conditions : No strong bases or acids required.
- Higher purity : HPLC analysis shows impurity levels <0.2% vs. 1.5% in conventional methods.
- Scalability : Suitable for industrial production due to simplified purification.
Comparative Analysis of this compound Synthesis Methods
Process Optimization and Industrial Considerations
Solvent Selection
Base Optimization
Crystallization Techniques
- Anti-solvent addition : Water or methyl isobutyl ketone (MIBK) induces crystallization, enhancing purity.
- Recrystallization solvents : Toluene or ethanol removes residual impurities.
Challenges and Limitations
- Impurity profile : Older methods produce this compound with residual loratadine (0.5–1.0%) and oxidation byproducts.
- Solvent residues : Ethanol-based processes require stringent drying to meet ICH guidelines.
- Thermal stability : Prolonged heating above 100°C degrades this compound, necessitating precise temperature control.
Analyse Chemischer Reaktionen
Desloratadin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Desloratadin kann oxidiert werden, um 3-Hydroxydesloratadin zu bilden.
Reduktion: Reduktionsreaktionen sind bei Desloratadin weniger häufig.
Substitution: Desloratadin kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring.
Häufig verwendete Reagenzien in diesen Reaktionen sind Kaliumhydroxid zur Entschützung und Ethylacetat zur Extraktion . Die wichtigsten gebildeten Produkte umfassen Desloratadin und seine Metaboliten, wie z. B. 3-Hydroxydesloratadin .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Desloratadin wirkt als selektiver H1-Antihistaminikums und fungiert als inverser Agonist am Histamin-H1-Rezeptor. Es verhindert die Aktivierung von Zellen durch Histamin und reduziert so allergische Symptome. Desloratadin dringt nicht leicht in das zentrale Nervensystem ein, was sedierende Wirkungen minimiert.
Wirkmechanismus
Desloratadine functions as a selective H1-antihistamine, acting as an inverse agonist at the histamine H1 receptor . It prevents the activation of cells by histamine, thereby reducing allergic symptoms . This compound does not readily enter the central nervous system, which minimizes sedative effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Desloratadine vs. Loratadine
- Structural Differences : this compound lacks the ethoxycarbonyl group present in loratadine, enhancing its binding affinity for the H₁ receptor. This modification eliminates steric clashes and improves hydrophobic interactions with residues in the receptor’s orthosteric pocket (e.g., Y4316, F4326), resulting in ~100-fold higher potency .
- Clinical Efficacy : In SAR, this compound 5 mg/day significantly outperformed loratadine 10 mg/day in reducing nasal congestion and improving quality of life . Patients dissatisfied with loratadine reported higher satisfaction after switching to this compound, particularly in severe allergy cases .
This compound vs. Rupatadine
- Mechanistic Overlap: Both antagonize H₁ receptors, but rupatadine additionally inhibits platelet-activating factor (PAF).
- Clinical Outcomes: In a randomized trial, this compound and rupatadine showed comparable reductions in Total Symptom Scores (TSS) for SAR.
This compound vs. Levocetirizine and Fexofenadine
- All three reduce nasal itching, sneezing, and rhinorrhea comparably .
- Patient Preference : Severe allergy sufferers switching from loratadine reported greater satisfaction with this compound (90.14% efficacy in OAB-allergy cases) compared to fexofenadine, attributed to faster onset and 24-hour coverage .
This compound vs. Bilastine
- Histamine Inhibition : Bilastine 20 mg demonstrated faster onset and greater suppression of histamine-induced wheal and flare (W&F) over 24 hours compared to this compound 5 mg and rupatadine 10 mg .
- Clinical Relevance : Despite superior in vitro W&F inhibition, bilastine’s clinical advantage in symptom relief remains unproven in large-scale trials .
Combination Therapies Involving this compound
- With Nortriptyline: In murine relapsing-remitting experimental autoimmune encephalomyelitis (R-EAE), this compound (3 mg/kg) + nortriptyline (10 mg/kg) reduced CNS T-cell infiltration and epitope spreading.
- With Pseudoephedrine: The this compound/pseudoephedrine (5 mg/240 mg) combination provided superior nasal decongestion vs. monotherapy in SAR, with effects evident by Day 2 .
Unique Pharmacological Properties of this compound
- Antiviral Effects : It blocks SARS-CoV-2 entry in Vero-E6 cells via endosomal pathway inhibition, though efficacy in human nasal epithelial cells remains unconfirmed .
Tabular Comparison of Key Antihistamines
Biologische Aktivität
Desloratadine is a second-generation antihistamine primarily used for the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. As the active metabolite of loratadine, this compound exhibits significant biological activity, particularly as a selective antagonist of the histamine H1 receptor. This article explores its pharmacodynamics, pharmacokinetics, and emerging research on its additional biological activities.
Pharmacodynamics
This compound has been shown to possess a high affinity for the H1 receptor, approximately 15 times greater than that of loratadine. In vitro studies indicate that this compound is at least 50-fold more potent than loratadine in inhibiting histamine-induced responses . Its mechanism of action involves the competitive inhibition of histamine at the H1 receptor, effectively reducing allergic symptoms.
Key Findings:
- Affinity for H1 Receptor : this compound demonstrates a binding affinity that significantly outperforms loratadine.
- Potency : In vivo studies reveal this compound's potency is about 10-fold greater than loratadine .
- Antimuscarinic Activity : While this compound shows some antimuscarinic effects at high concentrations, these are not clinically relevant at therapeutic doses .
Pharmacokinetics
This compound is characterized by its favorable pharmacokinetic profile:
- Absorption : It is rapidly absorbed with a mean half-life of 24-27 hours, allowing for once-daily dosing .
- Food Interaction : The absorption of this compound is unaffected by food intake .
- Steady-State Concentrations : Achieved after approximately five doses, indicating consistent therapeutic levels can be maintained with regular administration .
Clinical Efficacy
Clinical trials have demonstrated that this compound effectively alleviates symptoms associated with seasonal allergic rhinitis (SAR) and chronic idiopathic urticaria. A single 5 mg dose significantly relieved symptoms such as nasal congestion within hours and sustained relief over a 24-hour period .
Table 1: Clinical Efficacy of this compound in Allergic Conditions
| Condition | Dose (mg) | Onset of Action | Duration of Relief | Study Reference |
|---|---|---|---|---|
| Seasonal Allergic Rhinitis (SAR) | 5 | Hours | 24 hours | |
| Chronic Idiopathic Urticaria | 5 | Hours | Sustained |
Additional Biological Activities
Recent studies have explored novel applications of this compound beyond its antihistaminic properties. Notably, research has indicated its potential antimicrobial and antibiofilm activities against multidrug-resistant bacteria such as Acinetobacter baumannii.
Antimicrobial Activity
This compound exhibited significant inhibitory effects on bacterial growth at concentrations as low as 64 μg/ml. When combined with meropenem, it demonstrated enhanced efficacy in reducing bacterial viability and biofilm formation .
Case Study Insights
A recent case study highlighted the effectiveness of this compound in an in vivo model using Caenorhabditis elegans, which showed up to 83% protection against infections caused by MDR A. baumannii when treated with this compound .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
